5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a chloropyridyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 3-chloro-4-pyridinecarboxylic acid hydrazide with an appropriate nitrile or amidine under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the chloropyridyl group, potentially converting it to a pyridyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted triazoles and pyridines.
Scientific Research Applications
5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its potential biological activity.
Industry: Use in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the chloropyridyl group, potentially leading to different biological activities.
3-(3-Chloro-4-pyridyl)-1H-1,2,4-triazole: Lacks the amino group, which could affect its reactivity and interactions.
5-Amino-3-(4-pyridyl)-1H-1,2,4-triazole: Similar structure but without the chloro substituent, which could influence its chemical properties.
Uniqueness
The presence of both the amino and chloropyridyl groups in 5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole may confer unique reactivity and biological activity compared to its analogs, making it a compound of interest for further study.
Properties
Molecular Formula |
C7H6ClN5 |
---|---|
Molecular Weight |
195.61 g/mol |
IUPAC Name |
5-(3-chloropyridin-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-3-10-2-1-4(5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |
InChI Key |
DRDBUJPTJIVUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NC(=NN2)N)Cl |
Origin of Product |
United States |
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